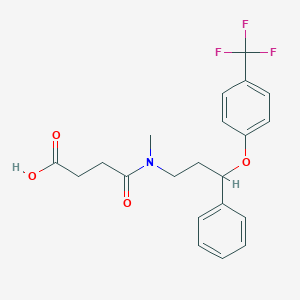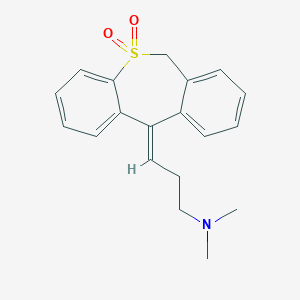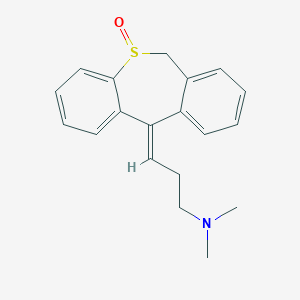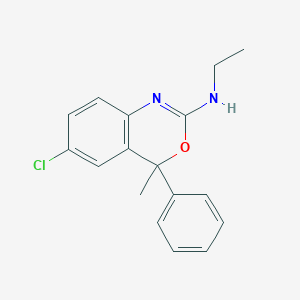
Fluoxetine Succinamic Acid
Overview
Description
Synthesis Analysis
Fluoxetine analogues incorporating a selenium nucleus have been synthesized, expanding its antioxidant potential . An efficient, catalytic, asymmetric total synthesis of fluoxetine from α,β-unsaturated aldehydes has been reported .Molecular Structure Analysis
Fluoxetine interacts with the serotonin transporter in the body . The molecular structure of fluoxetine has been studied .Chemical Reactions Analysis
The thermal decomposition of fluoxetine has been studied, revealing the presence of the original sample and 4-trifluoromethylphenol as the main residue . Fluoxetine also contrasts oxidative stress by direct ROS scavenging .Scientific Research Applications
1. Neurochemical and Behavioral Effects
Fluoxetine, known for its selective serotonin uptake inhibition, has been extensively studied for its neurochemical and behavioral effects. It influences various in vitro assays and animal studies, including receptor down-regulation and behavioral models (Wong, Bymaster, & Engleman, 1995).
2. Antiproliferative and Apoptosis-Inducing Properties
Research has demonstrated fluoxetine's antiproliferative activity in tumor cells and its ability to induce apoptosis. It sensitizes the effect of cyclophosphamide even in drug-sensitive cells and arrests cells in the G0/G1 phase, indicating potential in cancer research (Krishnan et al., 2008).
3. Impact on Phosphorylation and AMPA Receptor
Fluoxetine regulates the phosphorylation state of DARPP-32 at multiple sites in the brain, affecting protein phosphatase-1 inhibition. It also increases phosphorylation of the AMPA receptor subunit, playing a critical role in antidepressant actions (Svenningsson et al., 2002).
4. Neuroimaging and Signal Transduction
In vivo studies show that fluoxetine influences phospholipase A2-mediated signal transduction, impacting various brain regions. This is evident from increased incorporation coefficients of radiolabeled arachidonic acid in response to fluoxetine (Qu et al., 2003).
5. Restoration of Plasticity in Adult Visual Cortex
Fluoxetine has been found to restore neuronal plasticity in the adult visual system, suggesting its potential in treating amblyopia. It reduces intracortical inhibition and increases brain-derived neurotrophic factor expression (Vetencourt et al., 2008).
6. Modulation of GABAA Receptor Activity
It has been discovered that fluoxetine positively modulates the GABAA receptors, contributing to its anticonvulsant activity. This modulation is through a novel site on the GABAR, indicating a unique mechanism of action (Robinson, Drafts, & Fisher, 2003).
7. Metabolic Profiling in Astrocytes
Fluoxetine influences lipid and amino acid metabolism in astrocytes, as revealed by 1H NMR-based metabolic profiling. This indicates its antidepressant action could be linked to metabolic regulation in astrocytes (Bai et al., 2015).
Mechanism of Action
Target of Action
Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), primarily targets the serotonin transporter (SERT) in the brain . SERT plays a crucial role in regulating the reuptake of serotonin, a neurotransmitter involved in mood regulation . Additionally, recent studies suggest that fluoxetine may also interact with other targets such as the neuronal activity-regulated pentraxin (Narp) and GluA4 subunit of AMPA receptor .
Mode of Action
Fluoxetine inhibits the reuptake of serotonin into the presynaptic neuron, thereby increasing the availability of serotonin in the synaptic cleft . This leads to enhanced serotonin neurotransmission, which is believed to contribute to the antidepressant effect of fluoxetine . The interaction with Narp and GluA4, mainly expressed in the GABAergic parvalbumin-positive (PV+) interneurons, may reveal poorly explored modulations triggered by conventional antidepressants .
Biochemical Pathways
Fluoxetine’s action on the serotonin system can lead to downstream effects on various biochemical pathways. For instance, it has been found to upregulate brain-derived neurotrophic factor (BDNF) and vascular endothelial growth factor (VEGF), which are involved in neuroplasticity and neuronal survival . Moreover, fluoxetine can influence the glutamatergic system, as suggested by its effects on Narp and GluA4 .
Pharmacokinetics
Fluoxetine is well absorbed after oral intake, highly protein-bound, and has a large volume of distribution . The elimination half-life of fluoxetine is about 1 to 4 days, while that of its metabolite norfluoxetine ranges from 7 to 15 days . Fluoxetine has a nonlinear pharmacokinetic profile, suggesting that its clearance rate changes with the concentration .
Result of Action
The increased serotonin neurotransmission resulting from fluoxetine’s action can lead to improvements in mood and reductions in depressive symptoms . On a molecular level, fluoxetine can induce changes in gene expression and chromatin state across the brain . On a cellular level, it can affect neurogenesis and modulate the activity of various cell types .
Action Environment
The environment can significantly influence the action of fluoxetine. For instance, studies have shown that the living environment can drive the effects of fluoxetine on depression-like behaviors . Moreover, environmental bacteria can degrade fluoxetine, producing metabolites such as trifluoroacetic acid and fluoride ion . These findings highlight the importance of considering the environmental context when evaluating the action and efficacy of fluoxetine.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Fluoxetine Succinamic Acid, being related to Fluoxetine, may share some of its biochemical properties. Fluoxetine is known to interact with several enzymes and proteins, most notably the serotonin transporter (SERT), which is a key element in the regulation of central serotonin function . Fluoxetine is a strong affinity substrate of CYP2D6 and can inhibit the metabolism of other sensitive CYP2D6 substrates .
Cellular Effects
The cellular effects of this compound are not well-studied. Fluoxetine, the related compound, has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to reduce glycogen levels and increase glucose utilization and lactate release by astrocytes . It also showed immunostimulatory properties by inducing the production of certain cytokines in macrophage cells .
Molecular Mechanism
The exact molecular mechanism of this compound is not well-understood. Fluoxetine, the related compound, is known to exert its effects at the molecular level through various mechanisms. It is a selective serotonin reuptake inhibitor, meaning it inhibits the reuptake of serotonin in the synaptic cleft, thereby increasing the level of serotonin in the brain . It also interacts with the PI3K and P38 signaling pathways .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. Studies on Fluoxetine have shown that its effects can change over time. For instance, it has been found that the antidepressant effects of Fluoxetine may involve HDAC1-eEF2 related neuroinflammation and synaptogenesis .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well-studied. Studies on Fluoxetine have shown that its effects can vary with different dosages. For example, in a study on mice, it was found that 18 mg/kg/day of chronic Fluoxetine was active in all three paradigms; subchronic treatment had no effect .
Metabolic Pathways
The major metabolic pathway of Fluoxetine, the related compound of this compound, leading to the formation of its active metabolite, norfluoxetine, is mediated by CYP2D6 . Fluoxetine and norfluoxetine are strong affinity substrates of CYP2D6 and can inhibit the metabolism of other sensitive CYP2D6 substrates .
Transport and Distribution
Fluoxetine, the related compound, is known to be extensively metabolized by several cytochrome P450 (CYP450) enzymes and subjected to a myriad of CYP450-mediated drug interactions .
Subcellular Localization
The subcellular localization of this compound is not well-studied. Studies on Fluoxetine have shown that it can affect the subcellular localization of certain receptors. For instance, it has been found that Fluoxetine can cause an internalization of 5-HT1A autoreceptors upon acute administration .
Properties
IUPAC Name |
4-[methyl-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3NO4/c1-25(19(26)11-12-20(27)28)14-13-18(15-5-3-2-4-6-15)29-17-9-7-16(8-10-17)21(22,23)24/h2-10,18H,11-14H2,1H3,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAIPSZMZTANCFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40441271 | |
| Record name | Fluoxetine Succinamic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40441271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1026723-45-4 | |
| Record name | Fluoxetine succinate ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1026723454 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluoxetine Succinamic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40441271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1026723-45-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUOXETINE SUCCINATE ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CO7CZX229S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















